molecular formula C15H11N3O2 B352153 2,3-Indolinedione 3-benzoylhydrazone CAS No. 55711-62-1

2,3-Indolinedione 3-benzoylhydrazone

Cat. No. B352153
CAS RN: 55711-62-1
M. Wt: 265.27g/mol
InChI Key: CGIXLJUTDQIFLF-UHFFFAOYSA-N
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Description

2,3-Indolinedione, also known as Isatin, is an indole derivative and is considered a pharmacologically active nucleus with vast biological applications . It is generally found in many natural products such as fungal metabolites, indole alkaloids, and marine natural products . The compound “2,3-Indolinedione 3-benzoylhydrazone” is a specific derivative of 2,3-Indolinedione .


Synthesis Analysis

The synthesis of 2,3-Indolinedione derivatives has been explored in various studies. For instance, a new series of indolindione-coumarin molecular hybrids was rationally designed and synthesized . The synthesis involved the use of 2,3-Indolinedione and other compounds, resulting in hybrid molecules with antimicrobial potential .


Molecular Structure Analysis

The molecular structure of 2,3-Indolinedione involves the presence of a lactam and keto moiety, which permits changes in its molecular framework . The molecular weight of 2,3-Indolinedione is 147.13 .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Indolinedione are complex and varied. For instance, in one study, the electronic environment on the indolinedione moiety and carbon chain length between indolinedione and triazole moieties were found to considerably affect the antimicrobial potential of the synthesized hybrids .

Safety And Hazards

The safety data sheet for 2,3-Indolinedione indicates that it may damage fertility or the unborn child . It also suggests that it may cause skin, eye, and respiratory tract irritation .

Future Directions

The future directions for research on 2,3-Indolinedione and its derivatives could involve further exploration of their antimicrobial potential, their use in the synthesis of novel molecular hybrids, and their potential as proteasome inhibitors and inducers of apoptosis in human cancer cells .

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-17-13-11-8-4-5-9-12(11)16-15(13)20/h1-9,16,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIXLJUTDQIFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165571
Record name Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Indolinedione 3-benzoylhydrazone

CAS RN

875314-59-3
Record name Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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